Physicochemical characteristics of 3-(Isopentyloxy)pyrrolidine hydrochloride
Physicochemical characteristics of 3-(Isopentyloxy)pyrrolidine hydrochloride
An In-depth Technical Guide to the Physicochemical Characteristics of 3-(Isopentyloxy)pyrrolidine Hydrochloride and its Analogs
Abstract
Substituted pyrrolidines are a cornerstone of modern medicinal chemistry, with the pyrrolidine scaffold present in numerous FDA-approved drugs.[1] The physicochemical properties of these building blocks are critical determinants of their suitability for synthesis, formulation, and ultimately, the pharmacokinetic profile of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive analysis of the physicochemical characteristics of 3-(isopentyloxy)pyrrolidine hydrochloride, a representative member of the 3-alkoxypyrrolidine class of compounds. Due to the limited publicly available data on this specific molecule, this guide establishes a framework for its characterization by leveraging data from analogous pyrrolidine derivatives and foundational chemical principles. We will explore its chemical identity, expected physicochemical properties, analytical characterization methodologies, and safety considerations, providing researchers and drug development professionals with the critical insights needed to effectively utilize this class of compounds.
Introduction: The Strategic Value of the Pyrrolidine Scaffold
The five-membered, saturated pyrrolidine ring is a privileged scaffold in drug discovery.[2] Its non-planar, three-dimensional structure allows for a more thorough exploration of pharmacophore space compared to flat aromatic rings. This "pseudorotation" and the stereogenic centers inherent to substituted pyrrolidines enable precise spatial orientation of functional groups, which is crucial for selective binding to biological targets like enzymes and receptors.[2][3]
The introduction of an ether linkage at the 3-position, as in 3-(isopentyloxy)pyrrolidine, adds another layer of utility. The alkoxy group can modulate key properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. As a hydrochloride salt, the compound's solubility and handling characteristics are generally improved over the free base form, making it a more convenient intermediate for synthesis.[4] Understanding the complete physicochemical profile is therefore not an academic exercise, but a prerequisite for its successful application in a drug development pipeline.
Chemical Identity and Structure
A precise understanding of the molecule's identity is the foundation for all subsequent analysis.
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Chemical Name: 3-(Isopentyloxy)pyrrolidine hydrochloride
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Synonyms: 3-(3-Methylbutoxy)pyrrolidine hydrochloride
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Molecular Formula: C₉H₂₀ClNO
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Molecular Weight: 193.72 g/mol
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Chemical Structure:
Caption: A logical synthetic workflow for preparing the target compound.
This pathway is advantageous because the reaction conditions are generally mild and the intermediates are stable. [5]Purification at each step would typically involve extraction and silica gel chromatography, with the final hydrochloride salt often purified by recrystallization.
Analytical Characterization Protocols
Confirming the identity, purity, and chiral integrity of the compound is essential. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.
Protocol: Purity Analysis by Reverse-Phase HPLC
Since 3-(isopentyloxy)pyrrolidine hydrochloride lacks a strong UV chromophore, detection at low wavelengths (e.g., ~200-210 nm) is required. Alternatively, pre-column derivatization with a UV-active agent can be employed for higher sensitivity and selectivity. [6]For direct analysis, a method using Hydrophilic Interaction Chromatography (HILIC) can also be effective. [7] Objective: To determine the purity of a 3-(isopentyloxy)pyrrolidine hydrochloride sample.
Methodology:
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Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase:
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A: 0.1% Trifluoroacetic Acid (TFA) in Water
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B: 0.1% TFA in Acetonitrile
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Gradient Elution:
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Start at 5% B, hold for 2 minutes.
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Ramp to 95% B over 10 minutes.
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Hold at 95% B for 3 minutes.
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Return to 5% B over 1 minute and re-equilibrate for 4 minutes.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: 210 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a concentration of approximately 1 mg/mL.
System Suitability:
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Retention Time: The principal peak should have a consistent retention time.
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Peak Shape: The tailing factor for the main peak should be between 0.9 and 1.5.
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks (Area % method).
Caption: Standard workflow for HPLC-based purity analysis.
Safety, Handling, and Storage
As a pyrrolidine derivative and a hydrochloride salt, proper handling procedures are mandatory to ensure laboratory safety. The following recommendations are based on safety data sheets for analogous compounds. [8][9]
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Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and eye protection (safety glasses or goggles). [8]* Handling:
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Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols. [8][9] * Avoid direct contact with the skin, eyes, and clothing. [8]In case of contact, wash the affected area immediately with plenty of water.
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Avoid the formation of dust. [8]* Storage:
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Store in a cool, well-ventilated, and dry place. [8] * Keep the container tightly closed to prevent moisture absorption, as the product is likely hygroscopic. [8] * Store under an inert atmosphere (e.g., Argon) for long-term stability. [8]* Fire Fighting: Use carbon dioxide, dry chemical powder, or foam as extinguishing media. [8]Combustion may produce toxic fumes of nitrogen oxides (NOx) and hydrogen chloride (HCl). [8]
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Conclusion
3-(Isopentyloxy)pyrrolidine hydrochloride represents a valuable class of building blocks for drug discovery, combining the advantageous three-dimensional structure of the pyrrolidine scaffold with modulated physicochemical properties imparted by the alkoxy side chain. While direct experimental data for this specific molecule is sparse, a comprehensive profile can be reliably constructed through an understanding of its constituent parts and data from related analogs. Its expected high aqueous solubility, moderate lipophilicity, and chemical stability make it an attractive intermediate for synthetic chemists. The analytical and handling protocols outlined in this guide provide a robust framework for researchers to confidently incorporate this and similar 3-alkoxypyrrolidine derivatives into their research and development programs, paving the way for the discovery of novel therapeutics.
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